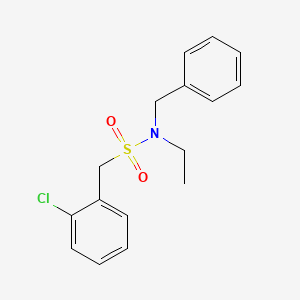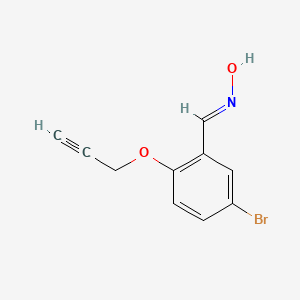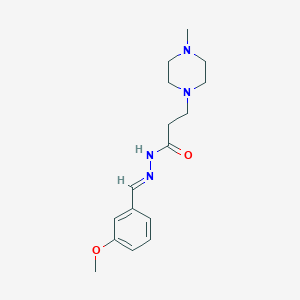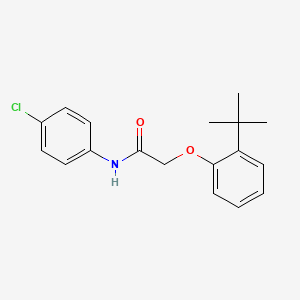
3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Quinazolinones, including 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone, are synthesized through various chemical reactions, often involving the condensation of N-acyl anthranilic acids with primary aromatic amines. A notable method includes using phosphorus trichloride in dry toluene to synthesize 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones, demonstrating the versatility and potential for modifications in the quinazolinone core structure (Seshavataram & Subba Rao, 1977).
Molecular Structure Analysis
The molecular structure of quinazolinones, including this specific compound, has been extensively studied. Techniques such as density functional theory (DFT) calculations provide insights into the structural properties, bond orders, and charge transfers. For instance, a structural and vibrational study of a closely related compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, highlights the planarity of the quinazoline unit and its electronic characteristics, which are critical for understanding the reactivity and interactions of these molecules (Castillo et al., 2012).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents into the molecule, significantly affecting its properties and potential applications. The lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, for example, enables the synthesis of a variety of 2-substituted derivatives, showcasing the compound's versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone and related compounds, such as solubility, melting points, and crystalline structure, are pivotal for their practical applications. The crystalline structure, as determined by X-ray diffraction, provides valuable information on the molecular geometry and potential intermolecular interactions, crucial for understanding the compound's behavior in different environments (Priya et al., 2011).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. Studies on derivatives of 3-(4-chlorophenyl)-2-(2-furyl)-4(3H)-quinazolinone have shown a range of biological activities, emphasizing the importance of understanding these properties for potential pharmacological applications. For instance, the synthesis and cytotoxic evaluation of quinazolinone-1, 3, 4-oxadiazole conjugates highlight the compound's potential in medicinal chemistry (Hassanzadeh et al., 2019).
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTJBZYFBRQWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352311 |
Source


|
| Record name | ST015614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63314-19-2 |
Source


|
| Record name | ST015614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)

![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)

![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)
![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)